molecular formula C16H21N3O3S B11491094 methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate

methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate

Cat. No.: B11491094
M. Wt: 335.4 g/mol
InChI Key: ZWQKNNFOAUQNLS-RAMGSTBQSA-N
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Description

Methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate is a complex organic compound with a unique structure that includes a methanopyrido[1,2-a][1,5]diazocin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate involves multiple steps. One common approach is the chemodivergent synthesis, which can be achieved through solvent-dependent multicomponent reactions. For instance, the AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.

Scientific Research Applications

Methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate involves its interaction with specific molecular targets, such as the nicotinic acetylcholine receptor. This interaction can modulate the activity of the receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}alaninate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its ability to interact with specific molecular targets also sets it apart from similar compounds.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]amino]propanoate

InChI

InChI=1S/C16H21N3O3S/c1-10(15(21)22-2)17-16(23)18-7-11-6-12(9-18)13-4-3-5-14(20)19(13)8-11/h3-5,10-12H,6-9H2,1-2H3,(H,17,23)/t10?,11-,12-/m0/s1

InChI Key

ZWQKNNFOAUQNLS-RAMGSTBQSA-N

Isomeric SMILES

CC(C(=O)OC)NC(=S)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

CC(C(=O)OC)NC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Origin of Product

United States

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